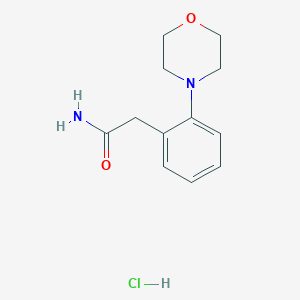

2-(Morpholin-4'-yl)phenylacetamide hydrochloride

Description

2-(Morpholin-4'-yl)phenylacetamide hydrochloride is a synthetic organic compound characterized by a phenylacetamide backbone substituted with a morpholine ring at the ortho position of the phenyl group. The morpholine moiety, a six-membered heterocycle containing one nitrogen and one oxygen atom, enhances the molecule’s polarity and hydrogen-bonding capacity, which can improve solubility and stability when formulated as a hydrochloride salt .

Properties

IUPAC Name |

2-(2-morpholin-4-ylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-12(15)9-10-3-1-2-4-11(10)14-5-7-16-8-6-14;/h1-4H,5-9H2,(H2,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGOHFHDUKOYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299607-41-2 | |

| Record name | Benzeneacetamide, 2-(4-morpholinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 2-(Morpholin-4'-yl)phenylacetamide

Common synthetic routes include:

Nucleophilic substitution on 2-halophenylacetamide derivatives:

Starting from 2-halophenylacetamide (e.g., 2-bromophenylacetamide), morpholine is introduced via nucleophilic aromatic substitution under basic or catalytic conditions. This reaction typically requires heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The morpholine nitrogen attacks the aryl halide, displacing the halogen and forming the C-N bond.Amidation of 2-(Morpholin-4'-yl)phenylacetic acid:

Alternatively, 2-(Morpholin-4'-yl)phenylacetic acid can be prepared first by coupling morpholine with 2-bromophenylacetic acid or by other substitution methods, followed by activation of the acid (e.g., using oxalyl chloride or carbodiimides) and subsequent reaction with ammonia or ammonium salts to yield the amide.Catalytic cross-coupling reactions:

Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type coupling can be employed to couple morpholine with aryl halides bearing the phenylacetamide moiety. These methods allow mild conditions and high selectivity.

Typical reaction conditions and yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2-Bromophenylacetamide + Morpholine, K2CO3, DMF, 80–120 °C | 70–90 | Nucleophilic aromatic substitution |

| 2 | 2-(Morpholin-4'-yl)phenylacetic acid + Oxalyl chloride, then NH3 | 75–85 | Amidation via acid chloride intermediate |

| 3 | Aryl bromide + Morpholine, Pd catalyst, base, solvent, 80 °C | 80–95 | Buchwald-Hartwig amination |

Yields vary depending on purity of reagents, solvent choice, and reaction time.

Formation of Hydrochloride Salt

- The free base 2-(Morpholin-4'-yl)phenylacetamide is dissolved in an organic solvent such as ethyl acetate or ethanol.

- Anhydrous hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise under controlled temperature (0–25 °C).

- The hydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization.

- The salt form enhances aqueous solubility and stability, which is critical for pharmaceutical applications.

Research Findings and Optimization

Solvent effects: Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution efficiency due to better solvation of the morpholine nucleophile and the aryl halide electrophile.

Catalyst selection: Palladium catalysts with appropriate ligands (e.g., BINAP) increase coupling efficiency and reduce side reactions.

Temperature control: Elevated temperatures (80–120 °C) accelerate substitution but require careful control to avoid decomposition.

Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is commonly used to purify intermediates and final products.

Characterization: IR spectroscopy confirms amide bond formation (C=O stretch ~1650 cm⁻¹), and NMR (¹H and ¹³C) confirms substitution patterns and purity.

Data Table Summarizing Preparation Conditions

| Parameter | Method 1: Nucleophilic Substitution | Method 2: Amidation via Acid Chloride | Method 3: Catalytic Cross-Coupling |

|---|---|---|---|

| Starting Material | 2-Bromophenylacetamide | 2-(Morpholin-4'-yl)phenylacetic acid | 2-Bromophenylacetamide |

| Nucleophile | Morpholine | Ammonia | Morpholine |

| Catalyst/Base | K2CO3 | Oxalyl chloride, none | Pd catalyst, base (e.g., NaOtBu) |

| Solvent | DMF, DMSO | Dichloromethane, THF | Toluene, dioxane |

| Temperature | 80–120 °C | 0–25 °C (acid chloride formation), then RT | 80–100 °C |

| Reaction Time | 4–12 hours | 2–6 hours | 6–12 hours |

| Yield (%) | 70–90 | 75–85 | 80–95 |

| Purification | Column chromatography | Recrystallization | Column chromatography |

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholin-4’-yl)phenylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules .

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactive functional groups.

Biology

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Properties : Studies have shown that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its role in cancer therapy .

Medicine

- Therapeutic Agent : Investigated for its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. This interaction may lead to therapeutic effects against conditions like epilepsy and other neurological disorders .

- Anticonvulsant Activity : Case studies have demonstrated its efficacy in animal models for epilepsy, highlighting its potential as an anticonvulsant agent .

Case Studies and Research Findings

- Anticonvulsant Activity Study :

- Cytotoxicity Assessment :

Mechanism of Action

The mechanism of action of 2-(Morpholin-4’-yl)phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Phenylacetamide derivatives exhibit diverse biological activities depending on substituent groups. Key structural analogues include:

Physicochemical Properties

- Solubility and Stability: The hydrochloride salt form of 2-(Morpholin-4'-yl)phenylacetamide enhances aqueous solubility, a common strategy also observed in Atenolol HCl and Lorcainide HCl .

Biological Activity

2-(Morpholin-4'-yl)phenylacetamide hydrochloride, a compound with the molecular formula CHClNO, has garnered attention in scientific research due to its diverse biological activities. This compound features a morpholine ring attached to a phenylacetamide moiety, contributing to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to therapeutic effects. Notably, the compound has shown potential in:

- Enzyme Inhibition : It exhibits inhibitory activity against certain enzymes, which can be crucial for its anticancer and antimicrobial properties.

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects in animal models, suggesting that this compound may also possess this property .

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. The compound's ability to inhibit microbial growth can be linked to its structural features that allow it to interact with microbial enzymes or cellular components.

Anticancer Potential

The compound has been explored for its anticancer properties, particularly through its ability to activate specific metabolic pathways. For instance, it has been investigated for its role as a small-molecule activator of pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism . Studies have shown that compounds targeting PKM2 can enhance cellular metabolism and promote apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticonvulsant Activity : In a study assessing the anticonvulsant properties of related compounds, it was found that morpholine derivatives exhibited significant protection against seizures induced by electroshock. The compound's effectiveness was evaluated at varying doses (100 mg/kg and 300 mg/kg), showing promising results in reducing seizure activity .

- Anticancer Mechanism : A recent investigation into novel small-molecule activators of PKM2 revealed that certain derivatives could significantly enhance enzyme activity and promote cell survival under stress conditions. This suggests that this compound may similarly influence metabolic pathways critical for cancer cell proliferation .

Q & A

Basic: What are the recommended synthetic pathways for 2-(Morpholin-4'-yl)phenylacetamide hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling morpholine derivatives with phenylacetamide precursors. A common method is the condensation of 4-morpholinylacetic acid (or its hydrochloride) with 2-aminophenyl groups under acidic conditions. Key steps include:

- Reagent selection : Use chloroacetic acid and morpholine for dehydrochlorination to form 4-morpholinylacetic acid .

- Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid for amide bond formation with 2-aminophenyl derivatives.

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC .

Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?

Answer:

Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen bonding patterns. Methodological considerations include:

- Data collection : Use high-resolution synchrotron radiation for twinned or low-symmetry crystals.

- Refinement : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For macromolecular interfaces, SHELXPRO can validate ligand-protein interactions .

- Troubleshooting : Address disordered morpholine rings by applying restraints to bond lengths and angles.

Basic: What in vitro assays are suitable for evaluating the anti-inflammatory activity of this compound?

Answer:

Leverage assays validated for phenylacetamide derivatives:

- COX-1/COX-2 inhibition : Measure IC₅₀ values using fluorometric or colorimetric kits (e.g., prostaglandin G2 conversion assay) .

- Cytokine profiling : Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 via ELISA.

- Dose-response : Use a range of 1–100 µM, with indomethacin as a positive control .

Advanced: How can researchers address discrepancies in reported biological activity across structural analogs?

Answer:

Contradictions often arise from substituent effects or assay variability. Mitigate this by:

- Structural benchmarking : Compare IC₅₀ values of analogs with defined substituents (e.g., 2,6-dichlorophenyl vs. 4-methoxyphenyl groups) .

- Assay standardization : Replicate studies under identical conditions (pH, cell lines, incubation time).

- Computational modeling : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 .

Basic: What analytical techniques ensure purity and stability of the compound during storage?

Answer:

- Purity assessment : Use reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Impurity profiling via LC-MS identifies degradation products (e.g., hydrolyzed acetamide) .

- Stability : Store lyophilized powder at −20°C under argon. For solutions, avoid freeze-thaw cycles and use pH 7.4 buffers to prevent morpholine ring hydrolysis .

Advanced: How does the compound inhibit phenylacetate decarboxylase, and what experimental evidence supports this?

Answer:

The morpholine moiety likely competes with the enzyme’s active site. Experimental validation includes:

- Enzyme kinetics : Measure values using Lineweaver-Burk plots with purified phenylacetate decarboxylase.

- Inhibitor specificity : Compare inhibition of para-hydroxy derivatives (e.g., 2-(4-hydroxyphenyl)acetamide) to assess substituent effects .

- Structural analysis : Co-crystallize the compound with the enzyme to identify binding interactions via cryo-EM or X-ray crystallography .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.

- Waste disposal : Neutralize hydrochloride salts with sodium bicarbonate before disposal.

- Spill management : Absorb with vermiculite and treat with 10% acetic acid .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or β-cyclodextrin complexes.

- Metabolic stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., morpholine oxidation).

- Bioavailability : Formulate as a hydrochloride salt to improve aqueous solubility and absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.